molecular formula C8H14Cl2N4 B1480700 N,N-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride CAS No. 2098088-51-6

N,N-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride

Cat. No. B1480700
CAS RN: 2098088-51-6
M. Wt: 237.13 g/mol
InChI Key: YRBLLIVFGTUVEH-UHFFFAOYSA-N
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Description

“N,N-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride” is a type of saturated aromatic heterocyclic compound . It has a molecular weight of 221.12 and a molecular formula of C9H14Cl2N2 .


Synthesis Analysis

The synthesis of similar compounds involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A series of fused pyrimidine derivatives, which could include the compound , have been designed, synthesized, and evaluated as ATR inhibitors .


Molecular Structure Analysis

The compound belongs to the class of pyrrolopyrazines, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms .


Chemical Reactions Analysis

Pyrrolopyrazine derivatives, including the compound , have been synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 221.12 and a molecular formula of C9H14Cl2N2 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • Isomeric and Inhibitory Activity : Studies have synthesized isomeric compounds similar to N,N-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride, demonstrating their potential inhibitory activity against xanthine oxidase, a target for gout treatment. This highlights the compound's relevance in developing therapeutic agents through structural modification and analysis (Seela et al., 1984).
  • Catalyzed Syntheses : Research has explored catalyzed synthesis methods for creating pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing the versatility of these compounds' synthesis. These methodologies are vital for developing novel compounds with potential applications in pharmaceuticals and materials science (Khashi et al., 2015).

Biological Applications

  • Antimicrobial and Insecticidal Potential : Some studies focused on synthesizing pyrimidine-linked heterocyclics, demonstrating their potential in antimicrobial and insecticidal applications. This research underscores the importance of heterocyclic compounds in developing new agents to combat microbial resistance and pest control (Deohate & Palaspagar, 2020).
  • Microwave-assisted Synthesis : Another study detailed microwave-assisted synthesis methods for pyrrolo[2,3-d]pyrimidine derivatives, indicating efficient routes to synthesize compounds with potential applications ranging from medicinal chemistry to materials science (Naidu & Bhuyan, 2014).

Mechanism of Action

The compound could potentially act as an ATR inhibitor . ATR kinase is essential to the viability of replicating cells responding to the accumulation of single-strand breaks in DNA, which is an attractive anticancer drug target based on synthetic lethality .

Future Directions

The compound and its derivatives have potential applications in the treatment of diseases where ATR kinase and M4 muscarinic acetylcholine receptors are involved . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

N,N-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.2ClH/c1-12(2)8-10-4-6-3-9-5-7(6)11-8;;/h4,9H,3,5H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBLLIVFGTUVEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CNCC2=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride
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N,N-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride

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